molecular formula C8H11ClFNO B2508780 (R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride CAS No. 1391447-14-5

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

Cat. No.: B2508780
CAS No.: 1391447-14-5
M. Wt: 191.63
InChI Key: VJMNCZRJJLXISS-QRPNPIFTSA-N
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Description

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a fluorophenyl group, and an ethanol moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-fluoroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-Amino-2-(4-fluorophenyl)ethanol hydrochloride: A structural isomer with the fluorine atom in a different position on the phenyl ring.

    2-Amino-2-(3-chlorophenyl)ethanol hydrochloride: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

Uniqueness

®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNCZRJJLXISS-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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